![molecular formula C16H26O7 B1255214 4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid](/img/structure/B1255214.png)
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
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Overview
Description
4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
Stereo Selective Synthesis : This compound is a derivative of α-hydroxy acids, significant in the synthesis of biologically active natural products and pharmacologically active compounds. A study describes the stereo-selective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives, like 4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid, from α, α, α-dialkylated 1,3-dixolan-4-one. This method offers a new avenue for preparing synthetically useful, highly functionalized stereoselective five-membered bicyclic α-hydroxy acids (Bulugahapitiya, 2019).
Photocatalytic Decarboxylative Reduction : This compound, as a type of α-hydroxy acid, can undergo photocatalytic decarboxylative reduction. This process is achieved via visible-light photoredox catalysis, offering a mild and rapid way to synthesize high-value compounds, including medicinally relevant scaffolds. This method can be particularly useful for regioselective decarboxylation in differently substituted dicarboxylic acids (Cassani et al., 2014).
Applications in Material Science
Polymer-supported Acetals : Polymer-supported acetals like this compound derivatives can release volatile aldehydes in moist air when an acid catalyst is embedded in the polymer. This is significant for protection and controlled delivery systems in various applications (Ceita et al., 1996).
Liquid Crystals : Certain derivatives of this compound can form liquid crystals, which are crucial in material science, particularly in the development of displays and optical devices. These crystals exhibit extensive smectic polymorphism and can be influenced by structural variations (Butcher et al., 1995).
Environmental Implications
Cloud Droplet Activation : Oxo-acids, including derivatives of this compound, are studied for their role in cloud condensation nuclei (CCN) activity. Understanding the thermodynamic properties and behavior of these compounds in atmospheric conditions is vital for climate studies and atmospheric chemistry (Frosch et al., 2010).
Urban Atmospheric Studies : Dicarboxylic acids, including derivatives of this compound, have been analyzed in urban aerosol samples. These studies help in understanding the distribution and impact of such compounds in urban environments, contributing to pollution and air quality research (Kawamura & Ikushima, 1993).
properties
Molecular Formula |
C16H26O7 |
---|---|
Molecular Weight |
330.37 g/mol |
IUPAC Name |
4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H26O7/c1-2-3-4-5-6-7-8-9-10-11-14(19)23-12(13(17)18)16(11,22)15(20)21/h11-12,22H,2-10H2,1H3,(H,17,18)(H,20,21) |
InChI Key |
NBMBQDMXBCIEMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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